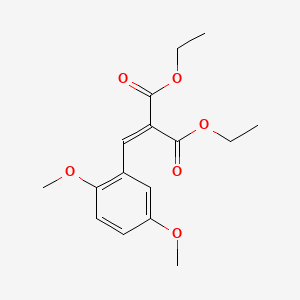

Diethyl (2,5-dimethoxybenzylidene)malonate

Description

Structure

3D Structure

Properties

CAS No. |

7324-87-0 |

|---|---|

Molecular Formula |

C16H20O6 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

diethyl 2-[(2,5-dimethoxyphenyl)methylidene]propanedioate |

InChI |

InChI=1S/C16H20O6/c1-5-21-15(17)13(16(18)22-6-2)10-11-9-12(19-3)7-8-14(11)20-4/h7-10H,5-6H2,1-4H3 |

InChI Key |

SDKURJSMAYMSOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC(=C1)OC)OC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2,5 Dimethoxybenzylidene Malonate and Structural Analogues

Knoevenagel Condensation Approaches to Arylidene Malonates

The Knoevenagel condensation is a cornerstone reaction in the synthesis of arylidene malonates, including Diethyl (2,5-dimethoxybenzylidene)malonate. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as diethyl malonate, to form a carbon-carbon double bond. wikipedia.orgwikipedia.org

Catalytic Systems and Reaction Optimization in Knoevenagel Condensations

A wide array of catalytic systems has been developed to facilitate the Knoevenagel condensation, moving from traditional homogenous bases to more sophisticated and reusable heterogeneous catalysts. Historically, weak bases like piperidine (B6355638) and pyridine (B92270) were commonly employed. tandfonline.comorganicreactions.org However, these catalysts can be difficult to separate from the reaction mixture and may pose environmental concerns.

Modern approaches have focused on the development of heterogeneous catalysts, which offer advantages such as ease of separation, reusability, and often milder reaction conditions. These include a variety of solid bases and other catalytic systems. The choice of catalyst can significantly impact the reaction rate and yield. For instance, the reaction of aromatic aldehydes with active methylene compounds has been efficiently catalyzed by systems such as alum in aqueous media, and various other catalysts under different conditions. rasayanjournal.co.in

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired arylidene malonate. Factors such as the choice of solvent, temperature, and catalyst loading are all critical parameters. Solvent-free conditions, often coupled with microwave irradiation, have emerged as a green and efficient alternative, leading to shorter reaction times and high yields. eurekaselect.comias.ac.in

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 5 h | 85 | tandfonline.com |

| Alum | Water | Room Temp | 30 min | 92 | rasayanjournal.co.in |

| L-Proline | Solvent-free | 60 | 2 h | 95 | sciensage.info |

| Wet Copper Slag | Solvent-free | Room Temp | 15 min | 98 | sciensage.info |

| Immobilized Gelatine | DMSO | Room Temp | 24 h | 85-90 | amazonaws.com |

| Lipoprotein Lipase | - | - | 6 h | 87.6 | researchgate.net |

This table presents a selection of catalytic systems and their reported efficiencies for the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds, illustrating the diversity of approaches.

Stereochemical Control and Diastereoselectivity in Benzylidene Malonate Formation

The formation of the carbon-carbon double bond in benzylidene malonates introduces the possibility of E/Z isomerism. In many Knoevenagel condensations, the reaction proceeds with high stereoselectivity, typically favoring the formation of the more thermodynamically stable E-isomer. The initial product mixture may contain both E and Z isomers, but they can often equilibrate to the more stable isomer under the reaction conditions. wikipedia.org

The stereochemical outcome of the Knoevenagel reaction is influenced by the reaction mechanism and the stability of the intermediates. The condensation proceeds through a series of reversible steps, and the final product distribution is often under thermodynamic control. The steric interactions between the substituents on the aldehyde and the malonate ester in the transition state leading to the elimination of water play a crucial role in determining the final stereochemistry. For benzylidene malonates, the E-isomer, where the larger phenyl group and the ester groups are on opposite sides of the double bond, is generally the major product due to reduced steric hindrance.

While the formation of this compound itself is expected to predominantly yield the E-isomer, specific studies on the diastereoselectivity for this particular substitution pattern are not extensively documented. However, the general principles of thermodynamic control in Knoevenagel condensations strongly suggest a high preference for the E-configuration.

Alkylation Strategies for Diethyl Malonate Derivatives

An alternative and highly versatile approach to constructing carbon-carbon bonds for the synthesis of structural analogues of this compound involves the alkylation of diethyl malonate. This method relies on the acidity of the methylene protons located between the two ester groups. wikipedia.org

Carbon-Carbon Bond Formation via Alkylation of Activated Methylene Groups

The methylene protons of diethyl malonate are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance. libretexts.org This allows for the facile deprotonation of diethyl malonate by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. quora.com

This enolate can then participate in a nucleophilic substitution reaction (SN2) with an alkyl halide, such as a substituted benzyl (B1604629) halide, to form a new carbon-carbon bond. libretexts.org This alkylation step is a cornerstone of the malonic ester synthesis. wikipedia.org The reaction is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides. libretexts.org The choice of base and solvent is critical to avoid side reactions like hydrolysis or transesterification. wikipedia.org Phase-transfer catalysts, such as 18-crown-6, can be employed to facilitate the reaction between the enolate and the alkyl halide, particularly when using solid bases like potassium carbonate. scribd.comgoogle.com

Table 2: Representative Conditions for the Alkylation of Diethyl Malonate

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromobutane | NaH | - | DMF | Room Temp | 70 | nih.gov |

| Benzyl Bromide | K₂CO₃ | CTAB | Water | 60 | - | researchgate.net |

| 1-Bromobutane | K₂CO₃ | 18-Crown-6 | - | Heat | - | scribd.com |

| Substituted Iodobenzene | Cs₂CO₃ | Cu(OTf)₂, Picolinic Acid | Toluene | 90 (MW) | Moderate to Excellent | researchgate.net |

This table showcases various conditions employed for the alkylation of diethyl malonate, highlighting the versatility of this method in forming C-C bonds.

Multi-step Synthesis Pathways Utilizing Alkylated Malonates

The products of diethyl malonate alkylation are valuable intermediates in multi-step syntheses of more complex molecules, including various structural analogues of benzylidene malonates. sodium-methoxide.net The versatility of the malonic ester allows for the introduction of a wide range of substituents, which can then be further elaborated.

For instance, the alkylated diethyl malonate can undergo a second alkylation, hydrolysis of the ester groups, and subsequent decarboxylation to yield a substituted carboxylic acid. wikipedia.org This classic malonic ester synthesis provides access to a vast array of carboxylic acids. wikipedia.org

Furthermore, the double bond of a benzylidene malonate, synthesized via a Knoevenagel condensation, can be the site of further reactions. For example, sequential Knoevenagel condensation followed by an intramolecular cyclization has been used to synthesize indene (B144670) and benzofulvene derivatives. nih.govacs.org These subsequent transformations of the initial Knoevenagel or alkylation product open up pathways to a diverse range of heterocyclic and polycyclic compounds. The alkylated malonates serve as precursors in the synthesis of pharmaceuticals such as barbiturates and vigabatrin. wikipedia.orgsodium-methoxide.net

Sustainable and Green Chemistry Considerations in Diethyl Malonate Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies, and the synthesis of diethyl malonate derivatives has been a fertile ground for such innovations. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been successfully applied to both the Knoevenagel condensation and alkylation reactions.

Key green chemistry strategies in this context include the use of water as a solvent, the development of solvent-free reaction conditions, and the application of reusable catalysts. rasayanjournal.co.ineurekaselect.com Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. Several catalytic systems have been shown to be effective for Knoevenagel condensations in aqueous media. rasayanjournal.co.in

Solvent-free reactions, often facilitated by microwave irradiation, represent another significant advancement. eurekaselect.com These methods can dramatically reduce reaction times, improve energy efficiency, and minimize waste generation. The use of solid-supported catalysts or biocatalysts, such as immobilized enzymes, further enhances the green credentials of these syntheses by allowing for easy catalyst recovery and reuse. amazonaws.com For example, agro-waste extracts have been explored as greener solvent-catalysts for the Knoevenagel condensation. acgpubs.org

Table 3: Green Chemistry Approaches to Benzylidene Malonate Synthesis

| Green Approach | Catalyst/Conditions | Key Advantages | Reference |

| Aqueous Medium | Alum | Environmentally benign solvent, simple workup | rasayanjournal.co.in |

| Solvent-Free | Microwave Irradiation | Reduced reaction time, high yields | eurekaselect.com |

| Biocatalysis | Immobilized Gelatine/BSA | Reusable catalyst, mild conditions | amazonaws.com |

| Agro-waste Extract | Water extract of fruit peel ash | Use of renewable resources, cost-effective | acgpubs.org |

This table summarizes several green chemistry strategies that have been successfully applied to the synthesis of benzylidene malonates, demonstrating a commitment to sustainable chemical production.

Chemical Reactivity and Transformation Pathways of Diethyl 2,5 Dimethoxybenzylidene Malonate

Conjugate Addition Reactions to the α,β-Unsaturated System

The polarized double bond in diethyl (2,5-dimethoxybenzylidene)malonate makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Michael Addition Reactions with Various Nucleophiles

The Michael addition, a 1,4-conjugate addition, is a cornerstone of carbon-carbon bond formation. In the case of this compound, the electron-withdrawing nature of the two ester groups polarizes the α,β-unsaturated system, rendering the β-carbon electrophilic and prone to attack by soft nucleophiles.

A variety of carbon- and heteroatom-based nucleophiles can be employed in this reaction. Stabilized carbanions, such as those derived from other malonic esters, β-ketoesters, and nitroalkanes, are common carbon nucleophiles. For instance, the reaction with a malonate anion would lead to a more complex poly-esterified structure. While specific studies detailing a wide range of nucleophiles with the 2,5-dimethoxy substituted substrate are limited, the reactivity pattern is well-established for analogous benzylidenemalonates. For example, the addition of diethyl malonate to chalcone (B49325) derivatives, which are also α,β-unsaturated ketones, proceeds efficiently in the presence of a base like potassium tert-butoxide to yield 1,5-dicarbonyl compounds. scispace.com

Heteroatom nucleophiles such as amines and hydrazines also readily participate in conjugate addition reactions with similar α,β-unsaturated systems. The initial addition of a primary or secondary amine to the β-carbon is often a key step in the synthesis of more complex heterocyclic structures.

The general conditions for these reactions typically involve a basic catalyst to generate the nucleophile in situ, with the reaction proceeding under mild conditions.

Table 1: Examples of Michael Addition Reactions with Benzylidene Malonate Analogs

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Substituted Chalcone | Diethyl malonate | KOt-Bu / CH2Cl2 | 1,5-Dicarbonyl compound scispace.com |

| β-Nitrostyrene | Diethyl malonate | Organocatalyst / Toluene | γ-Nitroester metu.edu.tr |

Stereoselective Michael Additions in Asymmetric Synthesis

The development of asymmetric Michael additions has become a significant area of research, allowing for the creation of chiral molecules with high enantiomeric purity. These reactions often employ chiral catalysts, such as organocatalysts or metal complexes, to control the stereochemical outcome.

While specific data on the stereoselective Michael addition to this compound is not extensively documented, the general strategies are well-established for similar substrates like nitroolefins and chalcones. metu.edu.trlongdom.org Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinols, have proven highly effective. These catalysts typically possess both a basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond donating group (e.g., thiourea (B124793) or squaramide) to activate the electrophile and orient the reactants in the transition state. beilstein-journals.org

For example, the enantioselective addition of diethyl malonate to various trans-β-nitroolefins has been achieved with high yields (65-95%) and excellent enantioselectivities (80-99% ee) using a bifunctional 2-aminoDMAP/urea (B33335) organocatalyst. beilstein-journals.org Similarly, nickel-sparteine complexes have been used to catalyze the enantioselective Michael addition of diethyl malonate to substituted chalcones, yielding the corresponding adducts in good yields (80-91%) and high enantioselectivity. longdom.org These examples highlight the potential for achieving high stereocontrol in the conjugate addition to the α,β-unsaturated system of this compound, which would provide access to valuable chiral building blocks.

Table 2: Catalysts Used in Asymmetric Michael Additions to α,β-Unsaturated Systems

| Catalyst Type | Acceptor Substrate | Nucleophile | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Bifunctional Thiourea | Nitroolefins | Diethyl malonate | >90% beilstein-journals.org |

| Bifunctional 2-aminoDMAP/Urea | trans-β-Nitroolefins | Diethyl malonate | 80-99% beilstein-journals.org |

| 1,2-Diphenylethanediamine (DPEN) | Cinnamones/Chalcones | Diethyl malonate | 65 to >99% |

Cycloaddition and Heterocyclic Annulation Reactions of Malonates

The reactive nature of the malonate derivative allows it to be a key component in the synthesis of various heterocyclic systems through cyclocondensation and annulation reactions.

Formation of Six-Membered Heterocyclic Systems via Cyclocondensation

Substituted diethyl malonates are classical precursors for the synthesis of six-membered heterocycles, particularly pyrimidine (B1678525) derivatives, through condensation with 1,3-dinucleophiles. stackexchange.com Reagents like urea, thiourea, or amidines can react with the 1,3-dicarbonyl unit of the malonate.

In the context of this compound, the reaction would typically involve an initial Michael addition of the dinucleophile to the α,β-unsaturated system, followed by an intramolecular cyclization and condensation. For instance, reaction with urea under basic or acidic conditions could potentially lead to the formation of a dihydropyrimidine (B8664642) derivative. These reactions often require elevated temperatures to drive the cyclization and subsequent dehydration. stackexchange.com The general synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine (B92328) derivative. core.ac.uk Although specific examples starting with this compound are not prevalent in the literature, the established reactivity of malonates suggests its utility in constructing such heterocyclic cores. stackexchange.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazolones)

The reaction of α,β-unsaturated malonate derivatives with hydrazine (B178648) and its derivatives is a common route to five-membered nitrogen-containing heterocycles, such as pyrazolones. beilstein-journals.org The typical mechanism involves a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto one of the ester carbonyls, with subsequent elimination of ethanol.

However, in the specific case of diethyl 2-(2,5-dimethoxybenzylidene)propanedioate, an interesting and unexpected reaction pathway has been observed. When treated with hydrazine hydrate (B1144303) in refluxing ethanol, the expected pyrazolone (B3327878) is not the product. Instead, the reaction yields N¹,N²-bis(2,5-dimethoxybenzylidene)hydrazine. researchgate.net This outcome indicates that the diethyl malonate moiety acts as a leaving group, a transformation that will be discussed in more detail in section 3.3.

The synthesis of pyrroles from diethyl malonate derivatives can also be achieved, often through multi-step sequences. One general method involves the conversion of diethyl malonate to diethyl aminomalonate, which can then be used in pyrrole (B145914) synthesis. cam.ac.uk However, direct conversion of this compound to a pyrrole derivative is less common and would likely require a more complex reaction pathway.

Leaving Group Chemistry of the Malonate Moiety in Specific Transformations

While the malonate group is typically retained in the final product of many reactions, under certain conditions, it can function as a leaving group. This reactivity is particularly noteworthy in reactions with strong nucleophiles like hydrazine.

As mentioned previously, the reaction of this compound with hydrazine hydrate does not yield the expected cyclized pyrazolone product. researchgate.net Instead, the diethyl malonate anion is eliminated. A proposed mechanism for this transformation involves the initial Michael addition of hydrazine to the β-carbon of the unsaturated system. This is followed by a retro-Michael-type elimination of the stable diethyl malonate anion, which is facilitated by the formation of a transient hydrazone intermediate. This intermediate then reacts with a second molecule of the starting aldehyde (or its equivalent formed in situ) to generate the symmetrical azine, N¹,N²-bis(2,5-dimethoxybenzylidene)hydrazine. The stability of the diethyl malonate anion as a leaving group is a key factor driving this reaction pathway over the alternative intramolecular cyclization. researchgate.net This unusual reactivity highlights the complex interplay of factors that can influence the outcome of reactions involving multifunctional substrates.

This type of reaction, where a malonate derivative serves as an equivalent to an orthoformate, has been utilized in the synthesis of other heterocyclic systems, such as 1,3,4-benzotriazepin-5-ones, involving a sequence of Michael addition, cyclization, and diethyl malonate elimination. researchgate.net

Derivatization and Functionalization of the Benzylidene and Ester Groups

The structure of this compound offers multiple sites for further chemical modification. The primary locations for derivatization are the aromatic ring, which is activated by two electron-donating methoxy (B1213986) groups, and the two diethyl ester functions.

The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of two methoxy groups at positions 2 and 5. These groups are strongly ortho-, para-directing. In this specific substitution pattern, the positions ortho and para to the methoxy groups are C3, C4, and C6. The C1 position is already substituted by the benzylidene group. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions.

However, specific studies detailing electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are not readily found in the scientific literature. General reactivity patterns suggest that the compound would be highly susceptible to such reactions, potentially even under mild conditions, but experimental data is required to confirm regioselectivity and yields.

The diethyl ester groups are susceptible to nucleophilic acyl substitution, allowing for transformations like saponification and transesterification.

Saponification: Saponification is the hydrolysis of an ester under basic conditions, which yields a carboxylate salt and an alcohol. For this compound, complete saponification with a strong base like sodium hydroxide (B78521) (NaOH) would produce (2,5-dimethoxybenzylidene)malonic acid (after acidic workup) and ethanol. The reaction typically involves heating the ester with an aqueous or alcoholic solution of the base.

The hydrolysis of substituted diethyl phenylmalonates can sometimes be challenging and may be accompanied by subsequent reactions like decarboxylation, particularly under harsh conditions (strong base, high temperature). For example, studies on diethyl 2-(perfluorophenyl)malonate, a compound with a strongly electron-withdrawing aromatic substituent, have shown that hydrolysis is difficult and often leads to the decarboxylated product, 2-(perfluorophenyl)acetic acid. nih.govbeilstein-journals.orgbeilstein-journals.org While the 2,5-dimethoxybenzylidene group is electron-donating, the stability of the resulting malonic acid derivative under various hydrolytic conditions has not been specifically documented.

The general process for the saponification of a malonic ester is presented in the table below.

| Reaction Step | Reagents | Products | Typical Conditions |

| Saponification | 1. Aqueous NaOH or KOH 2. H₃O⁺ (acid workup) | (2,5-Dimethoxybenzylidene)malonic acid + Ethanol | Heating under reflux |

| Partial Saponification | Controlled amount of base | Monoethyl (2,5-dimethoxybenzylidene)malonate | Varies; requires careful control of stoichiometry |

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by an acid or a base. For instance, heating this compound in methanol (B129727) with a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to an equilibrium mixture containing the corresponding dimethyl ester and methyl ethyl ester. To drive the reaction to completion, the lower-boiling alcohol (in this case, ethanol) is typically removed by distillation.

This process is a standard method for converting one type of ester to another. While specific literature for the transesterification of this compound is scarce, the principles are well-established for other malonic esters. google.com It is also a known potential side reaction in base-catalyzed reactions if the alkoxide base used does not match the alcohol portion of the ester. wikipedia.org

| Reaction | Reactant Alcohol | Catalyst | Primary Product |

| Transesterification | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Dimethyl (2,5-dimethoxybenzylidene)malonate |

| Transesterification | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Diisopropyl (2,5-dimethoxybenzylidene)malonate |

Computational and Theoretical Studies on Diethyl 2,5 Dimethoxybenzylidene Malonate and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For analogues of Diethyl (2,5-dimethoxybenzylidene)malonate, such as (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone, DFT calculations have been employed to understand their molecular properties. researchgate.net

The electronic structure is often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are calculated using the energies of the frontier molecular orbitals. Theoretical studies on related dimethoxybenzylidene derivatives provide examples of these values. researchgate.net

Table 1: Calculated Reactivity Descriptors for a this compound Analogue

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -1.79 |

| Energy Gap (ΔE) | 4.19 |

| Electronegativity (χ) | 3.88 |

| Chemical Hardness (η) | 2.09 |

| Global Softness (S) | 0.48 |

Note: Data is based on a representative analogue, (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. researchgate.net

Potential Energy Surface Analysis and Conical Intersection Topography in Photophysical Processes

The study of photophysical processes, such as light absorption and subsequent relaxation pathways, involves the analysis of potential energy surfaces (PES). A PES is a mathematical representation of a molecule's energy as a function of its geometry. Excitations to higher electronic states, typically via UV-Vis light absorption, move the molecule to a different PES.

The relaxation from an excited state back to the ground state can occur through various mechanisms, including fluorescence, phosphorescence, and non-radiative decay. Non-radiative decay often involves conical intersections, which are points of degeneracy between two electronic states. At these points, the Born-Oppenheimer approximation breaks down, allowing for highly efficient internal conversion from an upper to a lower electronic state.

While specific studies on the PES and conical intersection topography of this compound are not widely available, these computational techniques are crucial for understanding the photostability and photochemical reactivity of related compounds. Such analyses would involve mapping the energy landscape of the excited states to identify the key geometric coordinates that facilitate transitions between states, thereby explaining the outcomes of photochemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and intermolecular interactions. nih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Furthermore, these simulations can shed light on non-covalent intermolecular interactions, which are vital in condensed phases. mdpi.com Computational techniques such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis can be used to visualize and quantify these interactions. mjcce.org.mk For instance, in analogues, studies have revealed the presence of extensive Van der Waals forces and specific hydrogen bonding patterns that dictate crystal packing and interactions in solution. mjcce.org.mk These analyses classify intermolecular contacts and their relative contributions, providing a comprehensive picture of the interaction topology. mjcce.org.mk

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structure validation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a standard method for calculating electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. For a thiazolidinone-based analogue, TD-DFT calculations predicted absorption peaks at 342.90 nm and 405.85 nm, which correlated well with experimental values. scielo.org.za These transitions are typically assigned based on the molecular orbitals involved, such as HOMO to LUMO or other frontier orbital transitions. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental results. For an analogue, calculated ¹³C NMR signals for methoxy (B1213986) group carbons were found at 53.01 and 52.85 ppm, agreeing well with the experimental peaks at 55.65 and 55.57 ppm. scielo.org.za Similarly, calculated values for allylidene fragment carbons (C7, C8, C9) were 136.9, 123.6, and 127.0 ppm, compared to experimental signals at 141.8, 125.2, and 129.6 ppm. scielo.org.za

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Analogue

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| UV-Vis (λmax) | 348 nm, 406 nm | 342.90 nm, 405.85 nm |

| ¹³C NMR (δ, ppm) | ||

| Methoxy C25 | 55.65 | 53.01 |

| Methoxy C26 | 55.57 | 52.85 |

| Allylidene C7 | 141.8 | 136.9 |

| Allylidene C8 | 125.2 | 123.6 |

Note: Data is based on a representative thiazolidinone analogue. scielo.org.za

Academic Applications of Diethyl 2,5 Dimethoxybenzylidene Malonate in Chemical Research

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The chemical structure of diethyl (2,5-dimethoxybenzylidene)malonate makes it an excellent Michael acceptor, a characteristic that is fundamental to its role as a synthetic intermediate. The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is exploited in Michael addition reactions, where carbanions and other nucleophiles can be added to form new carbon-carbon bonds, a key step in building more complex molecular frameworks. scispace.com

Furthermore, the malonic ester portion of the molecule is a classic synthon in organic chemistry. wikipedia.orgchemicalbook.com The methylene (B1212753) protons adjacent to the carbonyl groups are acidic and can be removed by a base to form a stable enolate. This nucleophile can then participate in a wide range of reactions, including alkylation and acylation, allowing for the introduction of diverse functional groups. chemicalbook.comaskfilo.com Following these modifications, the ester groups can be hydrolyzed and decarboxylated to yield substituted carboxylic acids, providing a reliable route to elaborate molecular structures. chemicalbook.comgoogle.com The combination of the reactive benzylidene moiety and the versatile malonate group allows chemists to use this compound as a linchpin in multi-step syntheses, leading to a variety of complex target molecules.

Precursor in the Rational Design and Synthesis of Heterocyclic Building Blocks

Heterocyclic compounds are central to medicinal chemistry and materials science, and this compound serves as a key precursor for their construction. A significant application is in the synthesis of pyrazole (B372694) derivatives. The reaction of the compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole-based structures. researchgate.net This type of cyclocondensation reaction is a powerful method for creating substituted heterocyclic rings that are otherwise difficult to access.

The general reactivity of the benzylidene malonate scaffold allows for its use in synthesizing a range of other heterocyclic systems. For example, related malonate derivatives can react with intermediates like iminoketenes, formed from anthranilic acid, to produce quinoline (B57606) structures, specifically 4-quinolone-3-carboxylic acids. chemspider.com The ability to participate in these cyclization reactions makes it a valuable tool for chemists aiming to create libraries of heterocyclic compounds for screening and development. Nitrogen-containing building blocks derived from similar structures are widely employed in the synthesis of heterocycles with potential biological relevance. nih.gov

| Precursor Type | Reagent | Resulting Heterocycle | Citation |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Pyrazole Derivatives | researchgate.net |

| Diethyl Malonate | Iminoketene (from Anthranilic Acid) | Quinolone Derivatives | chemspider.com |

Contributions to Photothermal Materials Science and Optical Applications through Benzylidene Malonate Scaffolds

While this compound itself is not a primary photothermal agent, its core structure—the benzylidene malonate scaffold—can be incorporated into larger systems designed for photothermal and optical applications. Photothermal composite scaffolds are advanced materials used in biomedical applications, such as cancer therapy and tissue regeneration, where they convert light energy into heat. nih.govrsc.org

These scaffolds are often created by embedding photothermal agents (PTAs) like gold nanorods or polydopamine into a biocompatible polymer matrix. rsc.orgmdpi.com The benzylidene malonate unit can be integrated into such polymer backbones. Its rigid, aromatic structure can contribute to the mechanical and thermal stability of the scaffold, while the ester groups offer sites for further functionalization. For instance, polymers containing this scaffold could be designed to have specific optical properties or to better interact with embedded PTAs. The development of porous scaffolds from photocurable polymers for optical imaging in tissue engineering demonstrates the importance of the chemical backbone in creating materials with desired optical and mechanical properties. nih.gov The incorporation of the benzylidene malonate scaffold offers a route to tune these properties for specific applications in materials science.

Investigations in Polymer Chemistry and Polymer-Small Molecule Interactions

In polymer chemistry, the reactivity of the malonate double bond is of significant interest. Research on closely related compounds, such as diethyl methylidene malonate (DEMM), has demonstrated their ability to undergo anionic polymerization. rsc.orgrsc.org This process can be initiated on the surface of other polymers, like poly(ethylene-co-acrylic acid), to create grafted polymer coatings. rsc.orgrsc.org Such coatings can enhance surface properties, including adhesion and durability.

The presence of the 2,5-dimethoxybenzylidene group in this compound modifies the electronic properties of the double bond compared to DEMM, influencing its polymerization behavior. This substitution provides a handle for creating polymers with specific functionalities. The entire molecule can act as a monomer or be attached to a polymer backbone, introducing the dimethoxy-substituted aromatic ring. This feature could be used to study polymer-small molecule interactions, where the aromatic group can engage in π-stacking or other non-covalent interactions, or to develop polymers with tailored refractive indices or other optical properties.

Development as a Component in Agrochemical Synthesis (focus on synthetic routes and methodologies)

The benzylidene malonate framework is a valuable platform for the synthesis of compounds with potential agrochemical applications. Research has focused on converting these intermediates into derivatives with fungicidal properties. A key synthetic transformation involves the reaction of diethyl malonate derivatives to produce compounds that inhibit the growth of plant pathogens. researchgate.netmdpi.com

For example, a common methodology is the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs). These compounds are prepared through a one-step procedure, often employing the first step of the Gould-Jacobs reaction. researchgate.netmdpi.com This involves reacting an aniline (B41778) derivative with a precursor like diethyl ethoxymethylenemalonate. The resulting DAMMs have shown significant activity against devastating plant pathogens such as Fusarium oxysporum. The synthetic route is efficient and allows for the creation of a library of substituted analogs to explore structure-activity relationships, making it a practical approach in the search for new agrochemical agents. researchgate.net

Mechanistic Studies for the Discovery of Bioactive Compound Leads (focus on chemical mechanism and structure-activity relationships in non-clinical contexts)

In the early stages of drug and agrochemical discovery, understanding the relationship between a molecule's structure and its biological activity is crucial. This compound and its analogs serve as model compounds for these mechanistic studies in non-clinical settings. By systematically modifying the structure—for instance, by changing the substituents on the aromatic ring or altering the ester groups—researchers can probe how these changes affect the molecule's interaction with biological targets.

A specific application of this research is in the study of mycelial growth inhibition in plant pathology. Derivatives of diethyl malonate have been synthesized and evaluated for their ability to inhibit the growth of the fungus Fusarium oxysporum. researchgate.netmdpi.com In these studies, a series of diethyl 2-((arylamino)methylene)malonates were tested, revealing a range of antifungal potencies.

The research demonstrated that the nature and position of substituents on the aryl ring significantly impacted the inhibitory activity. For instance, compounds with an ortho-nitro-substituted or an unsubstituted aromatic ring showed the most potent effects. mdpi.com The activity was quantified by determining the half-maximal inhibitory concentrations (IC50), with the most active compounds showing efficacy at nanomolar concentrations. mdpi.com These studies also distinguished between fungistatic effects (inhibiting growth) and fungicidal effects (killing the fungus). The most promising compounds were identified as fungicidal agents, highlighting the potential of this chemical class for developing new antifungal treatments in agriculture. mdpi.com

Future Research Directions and Unexplored Avenues for Diethyl 2,5 Dimethoxybenzylidene Malonate Research

Development of Novel Catalytic Transformations

The unique structural features of Diethyl (2,5-dimethoxybenzylidene)malonate, particularly its activated double bond, make it an ideal candidate for a variety of catalytic transformations. Future research will likely focus on developing novel, efficient, and stereoselective catalytic reactions.

One promising area is the development of asymmetric catalytic reactions . The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, and this compound can serve as a key building block. Future studies could explore asymmetric hydrogenations, Michael additions, and cycloaddition reactions using chiral catalysts. The development of such reactions would provide access to a wide range of enantiomerically pure compounds with potential biological activity.

Another avenue for exploration is the use of photoredox catalysis . This rapidly emerging field utilizes visible light to drive chemical reactions, offering a green and sustainable alternative to traditional methods. This compound could be employed as a substrate in photoredox-catalyzed reactions to generate radical intermediates, which can then participate in a variety of bond-forming reactions. This could lead to the development of novel methods for the synthesis of complex molecules.

Furthermore, the application of dual catalysis , which combines two different catalytic cycles to achieve a desired transformation, could unlock new reactivity patterns for this compound. For instance, the combination of a transition metal catalyst with an organocatalyst could enable previously inaccessible transformations, leading to the synthesis of novel molecular architectures.

| Catalytic Approach | Potential Transformation | Significance |

| Asymmetric Catalysis | Enantioselective Michael Addition | Access to chiral building blocks for pharmaceuticals. |

| Photoredox Catalysis | Radical-mediated functionalization | Green and sustainable synthesis of complex molecules. |

| Dual Catalysis | Novel bond formations | Expansion of the synthetic utility of the compound. |

Integration into Advanced Materials and Functional Systems

The incorporation of this compound into advanced materials and functional systems represents a significant and largely unexplored research direction. Its inherent chemical functionalities suggest potential applications in polymer chemistry and materials science.

A key area of investigation will be its use as a functional monomer in polymerization reactions. The double bond of this compound can participate in various polymerization processes, such as radical, anionic, and coordination polymerization. The resulting polymers would possess unique properties conferred by the dimethoxybenzylidene and malonate moieties, potentially leading to materials with tailored optical, electronic, or thermal characteristics. For instance, these polymers could find applications as specialty coatings, adhesives, or in the fabrication of organic electronic devices.

Moreover, the malonate group can be further functionalized post-polymerization, allowing for the creation of smart materials that respond to external stimuli. For example, hydrolysis of the ester groups could introduce carboxylic acid functionalities, leading to pH-responsive polymers.

Another exciting prospect is the use of this compound as a building block for the synthesis of dendrimers and other macromolecular architectures . The controlled, stepwise synthesis of dendrimers based on this compound could lead to novel materials with applications in drug delivery, catalysis, and sensing.

| Material Application | Potential Role of the Compound | Desired Properties |

| Functional Polymers | Monomer | Tailored optical and electronic properties. |

| Smart Materials | Post-polymerization functionalization | Stimuli-responsive behavior (e.g., pH-responsive). |

| Dendrimers | Core or branching unit | Applications in drug delivery and catalysis. |

Exploration of Unconventional Reaction Pathways

Moving beyond well-established reaction paradigms, future research should delve into unconventional reaction pathways for this compound. This exploration could unveil novel reactivity and lead to the discovery of unprecedented chemical transformations.

One such area is the investigation of its photochemical reactivity . The conjugated system in this compound suggests that it may undergo interesting photochemical transformations upon irradiation with UV light. This could include [2+2] cycloadditions, E/Z isomerizations, or other light-induced rearrangements, providing access to unique molecular scaffolds.

The use of electrochemistry to drive reactions of this compound is another promising avenue. Electrochemical methods can be used to generate highly reactive intermediates, such as radical ions, which can then undergo a variety of transformations. This could lead to the development of novel and selective methods for the functionalization of the molecule.

Furthermore, exploring reactions under high pressure or in unconventional solvent systems , such as ionic liquids or supercritical fluids, could lead to unexpected reactivity and selectivity. These non-traditional reaction conditions can significantly alter the energy landscape of a reaction, favoring pathways that are not accessible under standard conditions.

| Unconventional Approach | Potential Outcome | Scientific Value |

| Photochemistry | Novel cycloadditions and rearrangements | Access to unique molecular architectures. |

| Electrochemistry | Generation of reactive intermediates | Development of selective functionalization methods. |

| High-Pressure/Unconventional Solvents | Altered reactivity and selectivity | Discovery of new reaction pathways. |

Interdisciplinary Research with Emerging Chemical Sciences Fields

The future of chemical research lies in interdisciplinary collaboration. This compound is well-positioned to be a focal point for such collaborations, bridging the gap between traditional organic synthesis and emerging fields like chemical biology and medicinal chemistry.

Given its structure as a Michael acceptor, a class of compounds known to interact with biological nucleophiles, a significant future direction is the exploration of its biological activity . nih.gov Systematic screening of this compound and its derivatives against various biological targets could uncover novel therapeutic leads. Its potential as an enzyme inhibitor or a modulator of cellular signaling pathways warrants thorough investigation.

In the realm of chemical biology , this compound could be developed into a chemical probe to study biological processes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, researchers could use this compound to identify and study the function of specific proteins or other biomolecules that interact with it.

Furthermore, its application in medicinal chemistry could be expanded through the synthesis of a library of derivatives with varied substituents on the aromatic ring. researchgate.net This would allow for a systematic investigation of structure-activity relationships and the optimization of its biological properties. The insights gained from such studies could lead to the development of new drugs for a variety of diseases.

| Interdisciplinary Field | Potential Application | Research Goal |

| Medicinal Chemistry | Screening for biological activity | Discovery of new therapeutic agents. researchgate.net |

| Chemical Biology | Development as a chemical probe | Elucidation of biological pathways. |

| Drug Discovery | Synthesis of derivative libraries | Optimization of biological properties. |

Q & A

Q. How is this compound utilized as a precursor in anticonvulsant or antimicrobial drug synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.